molecular formula C14H16N4OS B1438889 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide CAS No. 1105190-58-6

2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide

Cat. No. B1438889
M. Wt: 288.37 g/mol
InChI Key: PKBCVCAHIRBJBW-UHFFFAOYSA-N
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Description

The compound “2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide” is a derivative of thieno[3,4-c]pyrazole . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Scientific Research Applications

  • Synthesis and Antitumor Evaluation : A study by Hamama et al. (2013) focused on synthesizing new N-substituted-2-amino-1,3,4-thiadiazoles and evaluating their antitumor and antioxidant activities. Some compounds demonstrated promising results, suggesting potential applications in cancer treatment.

  • Development of Fused Isolated Azoles and N-Heteroaryl Derivatives : Research by El Azab and Elkanzi (2014) involved synthesizing new compounds from thieno[d]pyrimidines, leading to the development of various derivatives with potential pharmaceutical applications.

  • Cascade Imination/Intramolecular Decarboxylative Coupling : A study by Pandey et al. (2013) described a synthesis method for 3H-pyrazolo[3,4-c]isoquinolines and thieno[3,2-c]isoquinolines, suggesting the versatility of these compounds in synthetic chemistry.

  • Synthesis of Novel Heterocyclic Compounds : Abdel Fattah et al. (2007) conducted research on synthesizing various heterocyclic compounds, including derivatives of thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine, indicating a wide range of potential applications in medicinal chemistry (Abdel Fattah, Elneairy, & Gad-Elkareem, 2007).

  • Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides : Chigorina et al. (2019) explored the reactions of 3-aminothieno[2,3-b]pyridine-2-carboxylic acid esters, leading to various cyclization products. This study highlights the chemical versatility of these compounds in synthesizing diverse heterocycles (Chigorina, Bespalov, & Dotsenko, 2019).

  • Amino-thieno[2,3–c]pyrazoles and Amino-thieno[2,3–b]pyrroles Synthesis : Research by Gewald et al. (1995) described the synthesis of thieno[2,3–c]pyrazoles and thieno[2,3–b]pyrroles, expanding the understanding of the synthesis and potential applications of these compounds (Gewald, Rennert, Schindler, & Schäfer, 1995).

  • Synthesis of Thieno[2,3-b]-Thiophene Derivatives : A study by Mabkhot et al. (2010) focused on the synthesis of bis derivatives incorporating a thieno-[2,3-b]thiophene moiety, demonstrating the compound's utility in the development of new derivatives with potential application in material sciences (Mabkhot, Kheder, & Al-Majid, 2010).

Future Directions

The synthesis of bioactive heterocycles like pyranopyrazoles has attracted the interest of medicinal and organic chemists due to their biological and medicinal properties . Future research could focus on the synthesis of “2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide” and its derivatives, and their potential applications in medicine and other fields.

properties

IUPAC Name

2-(3-amino-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c15-14-11-8-20-9-12(11)17-18(14)7-13(19)16-6-10-4-2-1-3-5-10/h1-5H,6-9,15H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBCVCAHIRBJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide

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